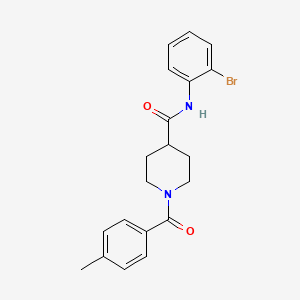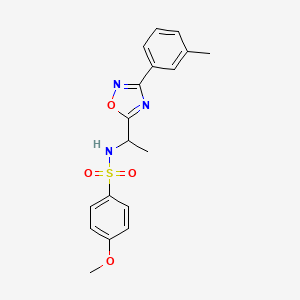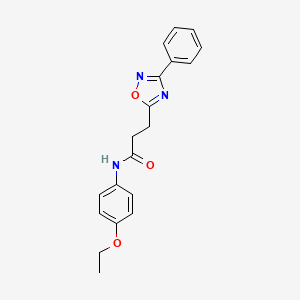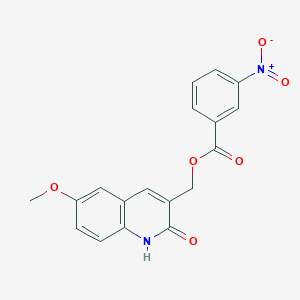
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, ACDC.
Mecanismo De Acción
ACDC inhibits carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which is to convert carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, ACDC can alter the pH balance in cells and tissues, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
ACDC has been shown to have several biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the growth of cancer cells in vitro by altering the pH balance in the cells. ACDC has also been shown to reduce intraocular pressure in animal models of glaucoma, which suggests that it may have potential therapeutic applications in the treatment of this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ACDC is that it is relatively easy to synthesize and purify. It also has a high potency as an inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of ACDC is that it is not selective for a specific isoform of carbonic anhydrase, which can make it difficult to tease apart the specific effects of this enzyme in different tissues and cell types.
Direcciones Futuras
There are several potential future directions for research on ACDC. One area of interest is the development of more selective inhibitors of carbonic anhydrase that can target specific isoforms of this enzyme. Another area of interest is the use of ACDC as a tool for studying the role of carbonic anhydrase in various physiological processes, such as acid-base balance and ion transport. Finally, there is potential for the development of ACDC-based therapies for diseases such as glaucoma and cancer, although more research is needed to determine the safety and efficacy of these treatments.
Métodos De Síntesis
The synthesis method for ACDC involves several steps. The starting materials include cyclohexylamine, 3,4-dimethoxybenzenesulfonyl chloride, and 2-ethoxyphenylacetic acid. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
ACDC has been studied for its potential use as an inhibitor of an enzyme called carbonic anhydrase. This enzyme is involved in several physiological processes, including the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5S/c1-15(2)13-21-20(23)14-22(16-8-6-5-7-9-16)28(24,25)17-10-11-18(26-3)19(12-17)27-4/h10-12,15-16H,5-9,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJAPXHBKOIVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














